1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
Overview
Description
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is an organic compound that belongs to the benzofuran family
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals or other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone typically involves the following steps:
Methoxylation: The addition of a methoxy group at the 7-position.
Acylation: The attachment of an ethanone group at the 1-position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
- Use of catalysts to speed up the reaction.
- Optimization of temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of the bromine or methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-1-benzofuran-2-yl)-1-ethanone: Lacks the methoxy group.
1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone: Lacks the bromine atom.
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-propanone: Has a propanone group instead of an ethanone group.
Uniqueness
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is unique due to the specific combination of bromine, methoxy, and ethanone groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)10-5-7-8(12)3-4-9(14-2)11(7)15-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGUSCBWCVSQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2O1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618619 | |
Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192381-08-1 | |
Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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